6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15940636
InChI: InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(15-4)7(14)13-3-12-5/h1,3H,2H2,(H,12,13,14)
SMILES:
Molecular Formula: C8H5F3N2OS
Molecular Weight: 234.20 g/mol

6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15940636

Molecular Formula: C8H5F3N2OS

Molecular Weight: 234.20 g/mol

* For research use only. Not for human or veterinary use.

6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C8H5F3N2OS
Molecular Weight 234.20 g/mol
IUPAC Name 6-(2,2,2-trifluoroethyl)-3H-thieno[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(15-4)7(14)13-3-12-5/h1,3H,2H2,(H,12,13,14)
Standard InChI Key FXDGJYAGDVODQY-UHFFFAOYSA-N
Canonical SMILES C1=C(SC2=C1N=CNC2=O)CC(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

The compound possesses the systematic IUPAC name 6-(2,2,2-trifluoroethyl)-3H-thieno[3,2-d]pyrimidin-4-one, with a molecular formula of C8H5F3N2OS and a molecular weight of 234.20 g/mol. Its structure combines a thieno[3,2-d]pyrimidin-4(3H)-one scaffold with a trifluoroethyl group at the 6-position, conferring distinct electronic and steric properties.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC8H5F3N2OS
Molecular Weight234.20 g/mol
Canonical SMILESC1=C(SC2=C1N=CNC2=O)CC(F)(F)F
XLogP3-AA2.1 (Predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The trifluoroethyl group enhances lipophilicity (LogP ≈ 2.1) while maintaining moderate aqueous solubility, a balance critical for drug bioavailability .

Synthesis and Manufacturing Processes

Synthetic Pathways

The synthesis typically involves a multi-step sequence beginning with commercially available thienopyrimidine precursors :

  • Core Formation: Cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea yields the thieno[3,2-d]pyrimidin-4(3H)-one scaffold.

  • Functionalization: Introduction of the trifluoroethyl group via nucleophilic substitution or cross-coupling reactions at the 6-position.

  • Purification: Chromatographic separation followed by recrystallization achieves >95% purity .

Optimization Challenges

  • Regioselectivity: Bromination at the 6-position (as in intermediate synthesis) requires precise temperature control (80°C in acetic acid) to avoid di-substitution .

  • Fluorine Incorporation: The electron-withdrawing nature of the CF3 group necessitates stabilized intermediates to prevent decomposition during coupling reactions.

Biological Activity and Mechanistic Insights

Protein-Protein Interaction Inhibition

The compound demonstrates potent inhibition of macrophage migration inhibitory factor-2 (MIF2), a cytokine involved in cancer progression and immune evasion. In enzymatic assays, derivatives exhibit IC50 values in the low micromolar range (0.81–4.3 μM) .

Structural Basis of Activity

  • The thienopyrimidine core engages in π-π stacking with Phe113 and Tyr36 residues in MIF2's tautomerase active site.

  • The trifluoroethyl group occupies a hydrophobic subpocket, enhancing binding affinity through van der Waals interactions .

Antiproliferative Effects

In vitro studies against melanoma (A375) and cervical cancer (HeLa) cell lines show dose-dependent growth inhibition (EC50 = 8–12 μM). Notably, activity persists under hypoxic conditions, suggesting potential utility in solid tumors .

Comparative Analysis with Related Thienopyrimidine Derivatives

CompoundSubstituentTargetIC50/EC50
6-Bromothieno[3,2-d]pyrimidin-4-oneBr at C6MIF215 μM
Thieno[3,4-d]pyrimidin-4-thioneS replaces O at C4ROS Generation80% ΦΔ
5c (Naphthalen-1-ylmethyl analog)Aromatic substituentMIF20.81 μM

The trifluoroethyl derivative balances potency and solubility better than halogenated analogs, though naphthyl-containing compounds show superior MIF2 affinity .

ParameterValue (Predicted)
Caco-2 Permeability12.7 × 10⁻⁶ cm/s
Plasma Protein Bind89%
t₁/₂ (Human Liver)3.2 h

The compound exhibits moderate hepatic clearance (CLhep = 18 mL/min/kg) and oral bioavailability (F = 34% in rats) .

Toxicity Considerations

  • Acute Toxicity: LD50 > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames test up to 1 mM.

Future Research Directions

  • Prodrug Development: Esterification of the 4-keto group to enhance oral absorption.

  • Targeted Delivery: Conjugation with folate nanoparticles for tumor-selective accumulation.

  • Polypharmacology: Exploration of kinase inhibition (e.g., JAK2, EGFR) through scaffold modification.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator